molecular formula C22H12Cl4N2O B11468396 3-(2,6-dichlorophenyl)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4(3H)-one

3-(2,6-dichlorophenyl)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11468396
M. Wt: 462.1 g/mol
InChI Key: XUBMHOSLTDYDTD-PKNBQFBNSA-N
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Description

3-(2,6-DICHLOROPHENYL)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of two dichlorophenyl groups and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Dichlorophenyl Groups: The dichlorophenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using 2,6-dichlorobenzoyl chloride or 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethenylation: The ethenyl group can be introduced through a Heck reaction, where the quinazolinone derivative is reacted with a suitable vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

    Substitution: The dichlorophenyl groups can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or inflammation, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-DICHLOROPHENYL)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-QUINAZOLIN-4-ONE: Lacks the dihydro component, which may affect its reactivity and biological activity.

    3-(2,6-DICHLOROPHENYL)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-2-ONE: Differing position of the carbonyl group, which may influence its chemical properties and interactions.

Uniqueness

The presence of both dichlorophenyl groups and the dihydroquinazolinone core in 3-(2,6-DICHLOROPHENYL)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE makes it unique. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C22H12Cl4N2O

Molecular Weight

462.1 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C22H12Cl4N2O/c23-14-10-8-13(18(26)12-14)9-11-20-27-19-7-2-1-4-15(19)22(29)28(20)21-16(24)5-3-6-17(21)25/h1-12H/b11-9+

InChI Key

XUBMHOSLTDYDTD-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl)C4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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